molecular formula C11H17F3O4 B3008333 (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid CAS No. 1401067-08-0

(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid

Cat. No. B3008333
CAS RN: 1401067-08-0
M. Wt: 270.248
InChI Key: NZVOZDZZGYJHBP-SSDOTTSWSA-N
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Description

The compound (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid is a structurally complex molecule that likely exhibits unique chemical and physical properties due to the presence of fluorine atoms and a tert-butoxy group. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated compounds and their synthesis, molecular structure, and reactivity, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of fluorinated compounds is often challenging due to the reactivity of fluorine. However, the papers describe successful syntheses of related fluorinated compounds. For instance, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline involves a Mitsunobu reaction with perfluoro-tert-butanol, which is a key step for incorporating a perfluoro-tert-butyl group with nine chemically equivalent fluorines . This method could potentially be adapted for the synthesis of (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite distinct due to the influence of fluorine atoms. The crystal structure of a related compound, the (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropionic acid ester, has been determined, showing a specific orientation of the tert-butylcyclohexyl residue with respect to the ester group . This suggests that the molecular structure of (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid would also be influenced by its fluorinated and tert-butoxy moieties, potentially affecting its conformation and reactivity.

Chemical Reactions Analysis

Fluorinated compounds often participate in unique chemical reactions due to the electron-withdrawing nature of fluorine. The preparation of (E,R,R)-5-alkylidene-2-tert-butyl-6-methyl-1,3-dioxan-4-ones from (R)-3-hydroxybutyric acid involves cuprate additions and subsequent hydrolyses to yield chiral secondary alkyl groups . This indicates that the presence of tert-butyl and fluorine groups in (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid could similarly influence its reactivity in chemical reactions, such as additions or substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often markedly different from their non-fluorinated analogs. For example, the sensitivity of peptides containing fluorinated amino acids to detection by 19F NMR suggests that (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid could also exhibit unique NMR properties . Additionally, the crystal structure analysis provides information on the density and melting point of a related compound , which could be used to infer similar properties for the compound under study.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of β-Hydroxycarboxylic Acids : (2R)-5-Alkyl-2-tert-butyl-6-methyl-4H-1,3-dioxin-4-ones, closely related to the target compound, have been used as intermediates for preparing α,β,β-trisubstituted β-hydroxycarboxylic acids from (R)-3-Hydroxybutyric acid (Amberg & Seebach, 1990).
  • Chiral Recognition Studies : Chiral α-(nonafluoro-tert-butoxy)carboxylic acids, including structures similar to the target compound, have been synthesized and used as chiral solvating agents with amines. Their diastereomeric salts were investigated via NMR and ECD spectroscopy (Nemes et al., 2015).

Chemical Properties and Reactions

  • Study of Dioxanones : Research involving 2-(tert-butyl)-6-(trifluoromethyl)-1,3-dioxan-4-one, which shares structural similarities with the target compound, has explored its forms and characterization. This includes studies on racemic mixtures and crystallization behaviors (Anonymous, 1990).
  • Applications in Medicinal Chemistry : The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, related to the target compound, has been undertaken for potential use in probes and medicinal chemistry. Their distinct conformational preferences and sensitive detection by 19F NMR highlight their utility (Tressler & Zondlo, 2014).

Supramolecular Assembly

  • Hydrogen Bonding in Cyclopentane Derivatives : Studies on 2-hydroxy-1-cyclopentanecarboxamides and tert-butyl derivatives of carboxylic acid, structurally related to the target compound, have investigated their supramolecular self-assembly. This is determined by intermolecular hydrogen bonds, reflecting patterns of close packing and supramolecular assembly (Kălmăn et al., 2001).

Catalysis and Polymerization

  • Use in Radical Copolymerization : The radical copolymerization of α-trifluoromethylacrylic acid (TFMAA) with vinylidene fluoride (VDF), initiated by tert-butyl 2,2-dimethyl peroxypropanoate, has been studied. This demonstrates the use of compounds with tert-butyl groups, like the target compound, in polymerization processes (Souzy et al., 2004).

Crystallography and Molecular Structure

  • Crystal Structure Determination : The crystal structure of the (2R)-3,3,3-trifluoro-2methoxy-2-phenylpropionic acid ester of trans-4-tert-butylcyclohexanol, which has structural elements similar to the target compound, has been determined, contributing to the understanding of molecular orientations and geometrical parameters (Doesburg et al., 1982).

properties

IUPAC Name

(2R)-5,5,5-trifluoro-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3O4/c1-10(2,3)18-8(15)6-7(9(16)17)4-5-11(12,13)14/h7H,4-6H2,1-3H3,(H,16,17)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOZDZZGYJHBP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid

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